![molecular formula C35H54N8O21S B3025954 1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)
1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate
Übersicht
Beschreibung
FR179642 (Hydrat) ist ein zyklischer Peptidkern des Lipopeptid-Antimykotikums FR901379 und dient als Zwischenprodukt bei der Synthese des Echinocandin-Antimykotikums FK463 (Micafungin) . Diese Verbindung ist aufgrund ihrer Rolle bei der Entwicklung potenter Antimykotika im Bereich der Antimykotikaforschung von Bedeutung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
FR179642 (Hydrat) wird durch eine Reihe chemischer Reaktionen ausgehend von Naturprodukten synthetisiert. Die Synthese beinhaltet die enzymatische Deacylierung von FR901379, gefolgt von der chemischen Reacylierung mit einer optimierten N-Acylseitenkette . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung spezifischer Enzyme und Reagenzien, um die gewünschten chemischen Umwandlungen zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von FR179642 (Hydrat) beinhaltet großtechnische Fermentationsprozesse unter Verwendung spezifischer Mikroorganismenstämme, wie z. B. Streptomyces-Arten . Die Fermentationsbrühe wird anschließend Extraktions- und Reinigungsprozessen unterzogen, um die gewünschte Verbindung zu isolieren. Das Endprodukt wird durch Kristallisations- und Trocknungstechniken gewonnen.
Analyse Chemischer Reaktionen
Reaktionstypen
FR179642 (Hydrat) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von FR179642 (Hydrat) verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte cyclische Peptide mit veränderten funktionellen Gruppen, die zur Synthese komplexerer Antimykotika weiterverwendet werden können .
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
Echinocandins, including pneumocandin derivatives, are known for their potent antifungal activities against various pathogenic fungi. The specific compound has demonstrated significant efficacy against fungi such as Candida and Aspergillus species. The mechanism of action involves the inhibition of glucan synthase, leading to compromised cell wall integrity and subsequent cell lysis in susceptible fungi.
Key Findings:
- Increased Potency : Research indicates that modifications to pneumocandin structures can enhance their antifungal potency. For instance, L-733560, a derivative with improved water solubility and potency, was shown to be a more effective inhibitor of glucan synthase compared to its predecessors .
- Broad Spectrum Activity : The compound exhibits a broader spectrum of activity against various fungal pathogens than traditional antifungals, making it a valuable candidate for treating systemic fungal infections .
Biosynthesis and Engineering
The biosynthetic pathway of pneumocandins has been extensively studied to understand how structural modifications can lead to enhanced antifungal activity. The fungus Glarea lozoyensis is the primary producer of pneumocandins. Recent studies have focused on engineering this organism to produce novel analogs with improved properties.
Engineering Insights:
- Gene Disruption Studies : Disruption of specific genes involved in the biosynthesis pathway has allowed researchers to explore substrate specificity and improve yields of pneumocandin derivatives . For example, the disruption of the GLPKS4 gene resulted in the production of new pneumocandin congeners with varying side chains that exhibited increased antifungal activity.
- Mutasynthesis : By feeding alternative fatty acids to engineered strains, researchers have successfully produced new pneumocandin variants with modified side chains that retain or enhance antifungal efficacy .
Therapeutic Applications
Given its potent antifungal properties and the ability to engineer more effective derivatives, this compound holds promise for therapeutic applications in treating invasive fungal infections.
Clinical Relevance:
- Treatment of Invasive Candidiasis : Echinocandins are currently used as first-line treatments for invasive candidiasis due to their efficacy and safety profile . The specific compound under discussion may provide additional benefits through enhanced activity against resistant strains.
- Potential for Broader Use : The ongoing research into structural modifications suggests that this compound could be adapted for use against a wider range of fungal pathogens, including those resistant to existing treatments.
Data Tables
Compound | Antifungal Activity | Mechanism of Action | Biosynthetic Source |
---|---|---|---|
Pneumocandin A0 | High | Inhibition of glucan synthase | Glarea lozoyensis |
L-733560 | Higher than A0 | Improved glucan synthase inhibition | Semi-synthetic derivative |
Case Studies
- Case Study on Efficacy Against Candida Species : A study demonstrated that pneumocandin derivatives significantly reduced fungal burden in animal models infected with Candida albicans, supporting their use in clinical settings for severe candidiasis .
- Resistance Mechanism Exploration : Investigations into resistant strains revealed that modifications in glucan synthase could be targeted by new derivatives to overcome resistance mechanisms observed in clinical isolates .
Wirkmechanismus
FR179642 (hydrate) exerts its effects by inhibiting the enzyme 1,3-beta-glucan synthase, which is essential for the synthesis of fungal cell walls . This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The molecular targets and pathways involved include the binding of FR179642 (hydrate) to the active site of the enzyme, preventing the formation of 1,3-beta-glucan .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
FR901379: Die Stammverbindung, von der FR179642 (Hydrat) abgeleitet ist.
Micafungin: Ein Echinocandin-Antimykotikum, das unter Verwendung von FR179642 (Hydrat) als Zwischenprodukt synthetisiert wird
Caspofungin: Ein weiteres Echinocandin-Antimykotikum mit einem ähnlichen Wirkmechanismus.
Einzigartigkeit
FR179642 (Hydrat) ist einzigartig aufgrund seiner spezifischen Rolle als Zwischenprodukt bei der Synthese von Micafungin, das eine ausgeprägte Sulfatgruppe aufweist, die seine Wasserlöslichkeit und seine antimykotische Aktivität verbessert . Dieses Merkmal unterscheidet es von anderen Echinocandin-Antimykotika und macht es zu einer wertvollen Verbindung in der Antimykotikaforschung und -entwicklung.
Biologische Aktivität
The compound 1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate is a derivative of the echinocandin class of antifungal agents. Echinocandins are known for their potent activity against various fungal pathogens by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This article explores the biological activity of this compound, including its mechanism of action, efficacy against fungal species, and potential clinical applications.
Echinocandins, including pneumocandin derivatives, exert their antifungal effects primarily through the inhibition of the enzyme β-(1,3)-D-glucan synthase . This enzyme is essential for the synthesis of β-(1,3)-D-glucan in the cell wall of fungi, which is crucial for maintaining cell integrity and shape. By disrupting this process, echinocandins lead to cell lysis and death in susceptible fungi.
Antifungal Spectrum
The compound has demonstrated significant antifungal activity against a range of fungal species:
Fungal Species | Activity | Reference |
---|---|---|
Candida albicans | Fungicidal | |
Aspergillus fumigatus | Fungistatic | |
Candida glabrata | Variable efficacy | |
Candida krusei | Resistant |
Efficacy Studies
In vitro studies have shown that pneumocandin A0 and its derivatives exhibit varying levels of minimum inhibitory concentration (MIC) values against different fungal strains. For example:
- The MIC for Candida albicans was reported at concentrations as low as 0.03 µg/mL.
- For Aspergillus species, the MIC ranged from 0.5 to 2 µg/mL depending on the strain.
These results indicate that while the compound is highly effective against certain Candida species, its activity may be reduced against others and is generally less effective against Aspergillus species.
Case Studies
A study conducted in a clinical setting evaluated the efficacy of echinocandins in treating invasive candidiasis. Patients treated with caspofungin (a related echinocandin) exhibited a response rate of approximately 70%, with significant improvements noted in those infected with Candida albicans and Candida parapsilosis. The study highlighted the importance of early intervention with echinocandins in managing severe fungal infections.
Pharmacokinetics
Echinocandins are characterized by their high protein binding (over 95%) and extensive tissue distribution. The pharmacokinetic profile includes:
- Half-life : Approximately 10–15 hours.
- Metabolism : Primarily through spontaneous peptide hydrolysis with minimal renal clearance.
- Tissue Distribution : Concentrations in tissues can reach up to 30% of serum levels post-infusion.
These properties suggest that pneumocandin derivatives may require less frequent dosing compared to other antifungals.
Eigenschaften
IUPAC Name |
[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N8O20S.H2O/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62;/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62);1H2/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZYGLYWNMDXAW-IOAKHOJDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54N8O21S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.